REACTION_CXSMILES
|
[S:1](=[O:3])=[O:2].[Mg:4].[OH-:5].[OH-].[Mg+2]>>[S:1]([O-:5])([O-:3])=[O:2].[Mg+2:4].[S:1](=[O:5])([OH:3])[O-:2].[Mg+2:4].[S:1](=[O:5])([OH:3])[O-:2] |f:2.3.4,5.6,7.8.9|
|
Name
|
lime
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[OH-].[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Mg+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
may be treated
|
Type
|
ADDITION
|
Details
|
containing
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Type
|
product
|
Smiles
|
S([O-])(O)=O.[Mg+2].S([O-])(O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[S:1](=[O:3])=[O:2].[Mg:4].[OH-:5].[OH-].[Mg+2]>>[S:1]([O-:5])([O-:3])=[O:2].[Mg+2:4].[S:1](=[O:5])([OH:3])[O-:2].[Mg+2:4].[S:1](=[O:5])([OH:3])[O-:2] |f:2.3.4,5.6,7.8.9|
|
Name
|
lime
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[OH-].[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Mg+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
may be treated
|
Type
|
ADDITION
|
Details
|
containing
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Type
|
product
|
Smiles
|
S([O-])(O)=O.[Mg+2].S([O-])(O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |